2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
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Overview
Description
“2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid” is a chemical compound with the CAS Number: 300567-51-5 . Its IUPAC name is [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid . The molecular weight of this compound is 273.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 273.27 . The molecular formula is C10H11NO6S .Scientific Research Applications
Enantioselective Receptor for Sulfonylamino Acids
A study by Oliva et al. (2004) discusses an enantioselective receptor combining a cis-tetrahydrobenzoxanthene skeleton with a benzoxazole and an amidopyridine for sulfonylamino acids. This receptor can selectively extract sulfonylamino acids from aqueous solutions of their salts, showing potential in chiral recognition applications (Oliva et al., 2004).
Enzyme Inhibitory Potential
Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Their study found substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).
Structural Characterisation of Metal Complexes
Research by Sousa et al. (2001) involved the structural characterization of metal complexes containing similar compounds. This study suggests the potential of these compounds in forming complex structures with metals, which could be relevant in materials science and catalysis (Sousa et al., 2001).
Antibacterial Agents
A study by Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various bacterial strains, indicating their usefulness in developing new antibacterial agents (Abbasi et al., 2016).
Synthesis of Novel Compounds
Pelliccia et al. (2018) described a method to synthesize 2-iminoisatins through an on-water reaction involving 2-(sulfonylamino)-benzaldehydes. This research highlights innovative synthesis methods for creating new chemical entities with potential applications in various scientific fields (Pelliccia et al., 2018).
Proton Exchange Membrane Applications
Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for use in proton exchange membranes in direct methanol fuel cells. This demonstrates the applicability of similar compounds in energy-related applications, such as fuel cells (Yao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-2-9(12(14)15)13-20(16,17)8-3-4-10-11(7-8)19-6-5-18-10/h3-4,7,9,13H,2,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKICGYLZCGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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